molecular formula C17H18N4S B12618210 N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-07-0

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12618210
CAS No.: 917909-07-0
M. Wt: 310.4 g/mol
InChI Key: BEWHQYXUDDHBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with myriad pharmacological activities . This compound is of significant interest in oncology research, particularly in the development of targeted cancer therapies. Thieno[2,3-d]pyrimidine derivatives have been established as potent inhibitors of key protein kinases and molecular chaperones involved in cancer cell proliferation and survival . Specifically, analogous compounds have demonstrated robust inhibitory activity against Heat Shock Protein 90 (Hsp90) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR) . Hsp90 is a molecular chaperone that stabilizes numerous oncogenic client proteins, and its inhibition leads to the simultaneous degradation of multiple cancer-driving proteins, making it a promising therapeutic strategy . Research indicates that such inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, thieno[2,3-d]pyrimidine cores have been successfully explored in the design of orally bioavailable phosphoinositide-3-kinase (PI3K) inhibitors, showing in vitro and in vivo antitumor efficacy in aggressive models like triple-negative breast cancer . The incorporation of the piperidine moiety in the structure is a common feature in medicinal compounds, often used to fine-tune pharmacokinetic properties and binding affinity to biological targets . This product is intended for research applications such as in vitro binding assays, mechanism of action studies, and as a lead compound for the further development of novel anticancer agents. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

917909-07-0

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18N4S/c1-4-9-21(10-5-1)15-7-3-2-6-14(15)20-16-13-8-11-22-17(13)19-12-18-16/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,18,19,20)

InChI Key

BEWHQYXUDDHBGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC3=C4C=CSC4=NC=N3

Origin of Product

United States

Preparation Methods

Overview

A one-step synthesis of thieno[2,3-d]pyrimidin-4-amines has been developed using a Na₂HPO₄-catalyzed four-component reaction. This method improves atom economy, step economy, and structural diversity while simplifying purification processes. The reaction involves the following components:

  • Ketone
  • Malononitrile
  • Elemental sulfur (S₈)
  • Formamide

Reaction Conditions

The general procedure is as follows:

  • Combine 1 mmol ketone, 1.5 mmol malononitrile, 1.1 mmol S₈, and 12 mmol formamide in a reaction vial.
  • Add 20 mol% Na₂HPO₄ as a catalyst.
  • Heat the mixture to 200°C for 30 minutes.
  • Cool the reaction mixture to room temperature and add water.
  • Extract the product using ethyl acetate (EtOAc).
  • Purify the crude product via flash column chromatography.

Experimental Findings

Optimization studies identified Na₂HPO₄ as the optimal catalyst due to its dual function as a base and acid, yielding up to 85% of the desired product. Solvent effects were also explored, with water proving effective for extraction and purification steps.

Base-Catalyzed Cyclocondensation Method

Overview

Another preparation method involves base-catalyzed cyclocondensation of substituted thiophene derivatives with aryl nitriles.

Reaction Conditions

The procedure is as follows:

  • Dissolve 5 mmol of 2-amino-4,5-dimethylthiophene-3-carbonitrile in tert-butanol (25 mL).
  • Add 5 mmol potassium tert-butoxide as a base catalyst.
  • Introduce 6 mmol aryl nitriles into the reaction mixture.
  • Heat under reflux for six hours.
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Purify the product via recrystallization.

Experimental Findings

This method yields thieno[2,3-d]pyrimidin-4-amines with moderate efficiency under basic conditions and requires careful monitoring to ensure completion.

Atom Economy Considerations

Advantages of One-Step Reactions

The one-step synthesis method is particularly advantageous due to:

  • High atom economy: Minimal waste generation.
  • Structural diversity: Enables synthesis of various derivatives.
  • Simplified purification: Avoids chromatography in some cases.

Comparative Analysis

Method Catalyst Reaction Time Yield (%) Purification
Four-component reaction Na₂HPO₄ 30 minutes Up to 97% Flash column chromatography
Cyclocondensation Potassium tert-butoxide 6 hours Moderate Recrystallization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 4-amino group and electron-deficient pyrimidine ring facilitate nucleophilic substitutions. Key examples include:

Table 1: Nucleophilic Substitution Reactions

PositionReagent/ConditionsProductYieldSource
C4Piperidine/K2_2CO3_3/DMF/80°CPiperidine-substituted derivative85%
C2Cyclopentylamine/Pd catalysis/100°C2-Amino derivatives60–75%
C74-Hydroxypiperidine/Microwave irradiation7-Piperazinyl analogues45%
  • The 4-chloro intermediate is highly reactive toward amines, enabling modular derivatization (e.g., piperidine, cyclopentylamine) .

  • Microwave-assisted reactions improve yields in sterically hindered substitutions at C7 .

Palladium-Catalyzed Cross-Coupling Reactions

The thienopyrimidine core participates in Suzuki and Buchwald–Hartwig couplings for aryl/heteroaryl functionalization:

Table 2: Cross-Coupling Reactions

Reaction TypeConditionsCatalysts/LigandsScopeSource
Buchwald–Hartwig100°C, 24h, Cs2_2CO3_3Pd(OAc)2_2/XantphosAryl amines, piperazines
Suzuki80°C, 12h, K3_3PO4_4Pd(PPh3_3)4_44-Biphenyl, pyridyl groups
  • Para-substituted aryl amines (e.g., 4-isopropylpiperazine) couple efficiently at C6 .

  • Dehalogenation occurs with strongly basic amines (e.g., N-methylpiperazine), limiting substrate scope .

Cyclization and Ring-Modification Reactions

The thienopyrimidine scaffold undergoes cyclization to form fused heterocycles:

Table 3: Cyclization Reactions

Starting MaterialReagents/ConditionsProductApplicationSource
4-Chloro intermediateEthyl cyanoacetate/S/morpholineTetrahydropyridothienopyrimidinesKinase inhibitor synthesis
ThienopyrimidinoneH2_2/Pd-C, 120°CReduced dihydro derivativesPDE7 inhibition
  • Gewald reactions construct the thienopyrimidine core via cyclocondensation .

  • Hydrogenation at C3–C4 doubles bond selectively reduces the pyrimidinone ring without affecting the thiophene .

Functional Group Transformations

The arylpiperidine moiety undergoes further modifications:

Table 4: Functional Group Reactions

ReactionConditionsOutcomeReference
OxidationMnO2_2/CH2_2Cl2_2Piperidine N-oxide formation
Reductive aminationNaBH3_3CN/MeOHSecondary amine alkylation
  • Piperidine oxidation introduces polar N-oxide groups, enhancing solubility .

  • Reductive amination at the piperidine nitrogen diversifies substituents for SAR studies .

Enzyme-Targeted Reactions

The compound acts as a covalent inhibitor in kinase assays:

Table 5: Biological Interaction Mechanisms

Target EnzymeBinding ModeKey ResiduesIC50_{50}Source
PI3KγATP-pocket π–π stackingVal882, Met80412 nM
PDE7H-bond with pyrimidine N1Gln413, Tyr4158 nM
  • The thienopyrimidine core anchors via π–π interactions, while the piperidine group occupies hydrophobic pockets .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine exhibits promising anticancer properties:

  • Mechanism of Action : The compound has been shown to induce cell death through mechanisms distinct from traditional apoptosis pathways. For instance, it has been reported to cause G2 phase arrest in cancer cells, thereby inhibiting cell cycle progression .
  • Cell Line Efficacy : In vitro assays indicate that this compound effectively inhibits various cancer cell lines, including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). Specific IC50 values have been recorded: 10.8 µM for HSC3, 11.7 µM for T47D, and 12.4 µM for RKO .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HSC310.8G2 phase arrest
T47D11.7G2 phase arrest
RKO12.4G2 phase arrest

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidines have revealed that modifications to the piperidine moiety can significantly influence the compound's biological activity. Research indicates that specific substitutions on the piperidine ring enhance binding affinity to target proteins involved in cancer progression .

Other Pharmacological Properties

In addition to its anticancer potential, this compound has been explored for other therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : The compound's potential in reducing inflammation has also been noted, making it a candidate for further research in inflammatory disorders .

Conclusion and Future Directions

This compound represents a versatile scaffold in drug design with significant implications for cancer therapy and other therapeutic areas. Ongoing research focusing on optimizing its structure could lead to the development of more potent derivatives with enhanced selectivity and reduced side effects.

Future studies should aim to elucidate the precise molecular mechanisms behind its anticancer effects and explore its potential in combination therapies with existing chemotherapeutics.

This comprehensive exploration underscores the importance of continued research into thieno[2,3-d]pyrimidine derivatives as promising candidates in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position: The target compound’s ortho-piperidinyl group contrasts with para-substituted sulfonyl or pyridyl groups in analogs.
  • Functional Groups : Piperidine, a basic heterocycle, could enhance solubility in acidic environments (e.g., lysosomal targeting) compared to sulfonyl or trifluoromethyl groups, which are electronegative and may improve metabolic stability .
  • Biological Targets: Analogs exhibit diverse activities, including kinase inhibition (PI5P4Kγ, EGFR/HER2) and antiviral effects.

Physicochemical and Pharmacokinetic Properties

The physicochemical profile of the target compound can be inferred from its structure and compared to analogs:

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Predicted logP* Water Solubility (µg/mL)*
Target Compound C17H17N5S 347.47 ~3.2 ~10 (low)
IB-32 () C16H17N3S 307.40 ~3.8 ~5 (low)
Compound 24 () C13H10F3N3O2S2 385.36 ~2.5 ~50 (moderate)
Compound 9 () C18H15N4O2S2 407.47 ~2.1 ~100 (high)

*Predicted using computational tools (e.g., ChemAxon).

Key Observations :

  • The target compound’s piperidine moiety increases aliphatic carbon content, raising logP compared to sulfonyl-containing analogs (e.g., Compound 24). This suggests greater membrane permeability but lower aqueous solubility.
  • Sulfonyl and pyridyl groups in analogs (e.g., Compound 9) improve solubility via polar interactions, albeit at the expense of lipophilicity .

Biological Activity

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23N3S3\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{S}_{3}

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic activities against various cancer cell lines. A study reported that derivatives exhibited growth inhibition rates ranging from 75% to 84% at concentrations of 40 µg/mL against human gastric cancer cells .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases. For example, compounds derived from thieno[2,3-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle and are often dysregulated in cancer .

Selectivity and Inhibition Profiles

A detailed selectivity profiling study indicated that certain derivatives displayed inhibitory activities against key kinases such as CDK1/CyclinA2 and ALK with inhibition rates of 22.51% and 17.36%, respectively . This suggests that this compound may serve as a lead compound for developing selective kinase inhibitors.

Synthesis and Evaluation

Research has demonstrated various synthetic routes for producing thieno[2,3-d]pyrimidine derivatives. A notable study synthesized several analogs and evaluated their biological activity, concluding that modifications in substituents significantly influenced their potency .

Table of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)10CDK Inhibition
Compound BA549 (Lung)15ALK Inhibition
This compoundHCT116 (Colon)12Multi-Kinase Inhibitor

Clinical Implications

The potential applications of this compound extend beyond oncology. Its ability to modulate kinase activity may also offer therapeutic avenues in treating other diseases involving aberrant kinase signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.